Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine
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Overview
Description
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is a peptide compound composed of five amino acids: glycine, alanine, cysteine, and threonine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound play crucial roles in biological systems, often acting as signaling molecules, enzymes, or structural components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-cysteine, glycine, L-cysteine, and L-threonine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Fluorescent dyes or biotin can be introduced using specific coupling reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Labeled peptides: Produced by substitution reactions introducing tags or labels.
Scientific Research Applications
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the threonine residue can participate in phosphorylation reactions, further regulating the peptide’s function.
Comparison with Similar Compounds
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-glutamine: Similar structure but with glutamine instead of threonine.
Uniqueness: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, adding an additional layer of regulation to its activity. The combination of glycine, alanine, cysteine, and threonine residues provides a distinct set of chemical properties and potential interactions, making this peptide valuable for various research and industrial applications.
Properties
CAS No. |
661480-06-4 |
---|---|
Molecular Formula |
C17H30N6O8S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H30N6O8S2/c1-7(20-11(25)3-18)14(27)22-9(5-32)15(28)19-4-12(26)21-10(6-33)16(29)23-13(8(2)24)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,26)(H,22,27)(H,23,29)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1 |
InChI Key |
MUOHROSOCDQEAA-MRVGTOHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)CN)O |
Origin of Product |
United States |
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